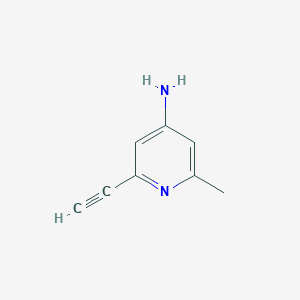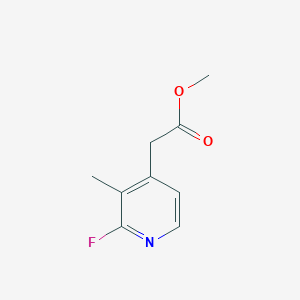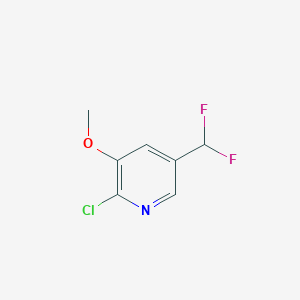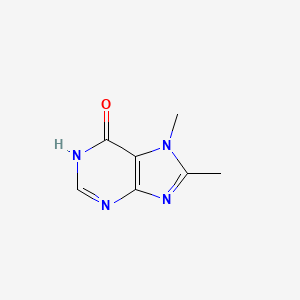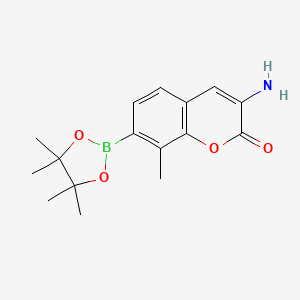
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl-substituted pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method includes the use of tert-butyl carbamate and 6-(trifluoromethyl)pyridine-3-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
- tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
Uniqueness
tert-Butyl methyl((6-(trifluoromethyl)pyridin-3-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group on the pyridine ring, which enhances its chemical stability and binding affinity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H17F3N2O2 |
|---|---|
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C13H17F3N2O2/c1-12(2,3)20-11(19)18(4)8-9-5-6-10(17-7-9)13(14,15)16/h5-7H,8H2,1-4H3 |
Clé InChI |
VXAQEVBGZOUVNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=CN=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12965489.png)
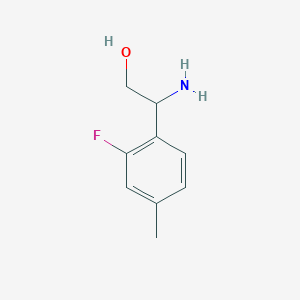
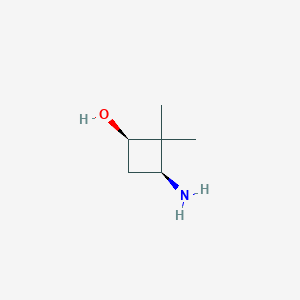
![5,6-Dichloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12965522.png)
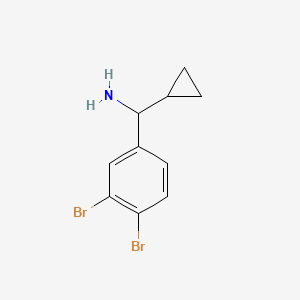
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
